molecular formula C32H32FN3OS B2827397 N-(3-((4-苯甲基哌嗪-1-基)甲基)-5,6-二氢-4H-环戊并[b]噻吩-2-基)-4-氟苯田酰胺 CAS No. 671201-10-8

N-(3-((4-苯甲基哌嗪-1-基)甲基)-5,6-二氢-4H-环戊并[b]噻吩-2-基)-4-氟苯田酰胺

货号: B2827397
CAS 编号: 671201-10-8
分子量: 525.69
InChI 键: FXAMGZTXCIPALH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C32H32FN3OS and its molecular weight is 525.69. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗惊厥活性

具有 4-氨基苯甲酰胺结构的化合物已被研究其抗惊厥作用。这些化合物对动物模型中电休克和戊四唑诱发的癫痫发作表现出显着的效力。这表明具有相关结构的化合物在研究应用中具有潜力,重点是开发新的抗惊厥疗法 (Clark et al., 1984)

抗肿瘤和抗癌特性

氟代 2-(4-氨基苯基)苯并噻唑对各种癌细胞系(包括乳腺癌和结肠癌细胞)表现出有效的细胞毒性。这突出了类似化合物在癌症研究中的潜在应用,特别是在合成新的抗肿瘤剂和了解其作用机制方面 (Hutchinson et al., 2001)

抗菌活性

含有氟代苯甲酰胺和噻唑或噻唑烷环的化合物的合成和评估已证明对一系列细菌和真菌具有有希望的抗菌活性。这表明可以探索类似的化合物以开发新的抗菌药物 (Desai et al., 2013)

抗炎和 COX-2 抑制

设计具有特定结构特征的化合物,包括磺酰胺衍生物,已显示出对环氧合酶-2 (COX-2) 的选择性抑制,COX-2 是一种参与炎症和疼痛的酶。该领域的研究可能导致开发出比当前疗法副作用更少的新型抗炎药 (Hashimoto et al., 2002)

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), specifically the ubiquitous hCA II and the brain-associated hCA VII . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound acts as an effective inhibitor of hCAs. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various tissues .

Pharmacokinetics

The compound’s ability to form a higher number of polar and hydrophobic interactions in the active site of hCA VII suggests that it may have good absorption and distribution properties .

Result of Action

The inhibition of hCAs by this compound can lead to various molecular and cellular effects. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors . Therefore, the inhibition of hCA VII by this compound could potentially affect these processes .

属性

IUPAC Name

N-[3-[(4-benzhydrylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32FN3OS/c33-26-16-14-25(15-17-26)31(37)34-32-28(27-12-7-13-29(27)38-32)22-35-18-20-36(21-19-35)30(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,14-17,30H,7,12-13,18-22H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMGZTXCIPALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。